4-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2OS/c1-18(2)13(14-4-3-9-20-14)10-17-15(19)11-5-7-12(16)8-6-11/h3-9,13H,10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNVTXXZLWZNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)Br)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, starting with the bromination of benzamide to introduce the bromine atom at the para position
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for cross-coupling reactions, such as Suzuki-Miyaura coupling.
Biology: In biological research, 4-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide is used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to bind selectively to certain biological targets.
Medicine: The compound has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new pharmaceuticals, particularly in the treatment of diseases involving protein dysfunction.
Industry: In the chemical industry, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism by which 4-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and the dimethylamino group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide and its analogs:
Structural and Electronic Comparisons
- Thiophene vs. Nitro/Aryl Groups : The thiophene moiety in the target compound enhances π-π stacking interactions compared to nitro-substituted analogs (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) . However, nitro groups may increase metabolic stability due to electron-withdrawing effects.
- Dimethylamino Placement: The dimethylamino group in the target compound and Bromadoline introduces basicity (pKa ~8–9), influencing solubility and membrane permeability.
- Thiophene-Acetamide vs.
Pharmacological and Physicochemical Insights
- Antimycobacterial Activity : Thiophene-containing analogs like N-(4-bromophenyl)-2-(2-thienyl)acetamide exhibit antimycobacterial activity (MIC ~12.5 µg/mL) , suggesting the target compound may share similar mechanisms.
- Opioid Receptor Modulation : Bromadoline’s opioid activity (EC₅₀ ~0.1 µM at µ-opioid receptors) highlights the importance of the benzamide core in CNS targeting. The target compound’s thiophene may alter receptor affinity compared to Bromadoline’s cyclohexyl group.
- Solubility and Bioavailability: The dimethylaminoethyl variant (logP ~2.1) is less lipophilic than the target compound (estimated logP ~3.5 due to thiophene), impacting absorption and distribution.
Biological Activity
4-Bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound with potential applications in medicinal chemistry and biological research. Its unique structure, featuring a bromine atom and a dimethylamino group, allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
The compound's IUPAC name is 4-bromo-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]benzamide. It has the following molecular formula:
Key Functional Groups:
- Bromine : Enhances reactivity and potential for cross-coupling reactions.
- Dimethylamino : Provides basicity and potential for interaction with biological receptors.
- Thiophen-2-yl : Imparts unique electronic properties and influences binding affinity to targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its interactions with enzymes and receptors, particularly in cancer research.
The compound acts primarily through:
- Enzyme Interaction : It may inhibit or activate specific enzymes, impacting metabolic pathways.
- Receptor Binding : The compound can bind to various receptors, altering signal transduction processes.
1. Enzyme Inhibition Studies
Studies have shown that this compound can modulate enzyme activities. For instance, it was tested against several kinases related to cancer progression, including c-MET and FGFR1. The results indicated that it exhibited significant inhibitory activity, which is critical for its potential as an anti-cancer agent.
| Target Enzyme | IC50 (µM) | Effect |
|---|---|---|
| c-MET | 8.1 | Inhibition of kinase activity |
| FGFR1 | 1.36 | Induction of apoptosis in NSCLC cells |
2. Cell-Based Assays
In vitro studies demonstrated that the compound inhibited cell proliferation in non-small cell lung cancer (NSCLC) cell lines. The IC50 values varied across different cell lines, indicating selective activity.
| Cell Line | IC50 (µM) |
|---|---|
| NCI-H520 | 1.36 |
| NCI-H1581 | 1.25 |
| NCI-H226 | 2.31 |
| NCI-H460 | 2.14 |
| NCI-H1703 | 1.85 |
These findings suggest that the compound effectively targets cancer cells with specific genetic alterations.
Case Studies
A notable study involved the synthesis of derivatives of benzamide compounds, including this compound. This research highlighted its ability to induce apoptosis and arrest the cell cycle at the G2 phase in NSCLC models, demonstrating its potential as a therapeutic agent.
Q & A
Basic Question: What are the recommended synthetic routes for 4-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 4-bromobenzoic acid with a thiophen-2-yl-containing amine precursor (e.g., 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine) using coupling reagents like HATU or EDCI in anhydrous DMF .
- Step 2: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Optimization Tips:
- Maintain temperatures below 40°C during coupling to minimize side reactions .
- Use anhydrous solvents to prevent hydrolysis of intermediates.
- Monitor reaction progress with TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Basic Question: How should researchers characterize this compound to confirm structural integrity?
Answer:
Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR: Key signals include:
- ESI-MS: Expected molecular ion peak at m/z 409.2 (M+H)+ .
- HPLC: Purity >95% using a C18 column (acetonitrile/water gradient, 1.0 mL/min flow rate) .
Basic Question: What preliminary assays are suitable for evaluating its biological activity?
Answer:
- Antimicrobial Screening:
- Enzyme Inhibition:
- Test against kinases (e.g., EGFR) via fluorescence polarization assays .
- IC50 values should be compared with reference inhibitors (e.g., gefitinib).
Advanced Question: How can structure-activity relationships (SAR) be explored for this compound?
Answer:
- Substituent Variation:
- Replace bromo with chloro or nitro groups to assess electronic effects on bioactivity .
- Modify the thiophene ring (e.g., 3-thienyl vs. 2-thienyl) to study steric influences .
- Assay Design:
- Compare IC50 values across analogs in kinase inhibition assays.
- Use molecular docking (AutoDock Vina) to correlate activity with binding affinity .
Advanced Question: How can low synthetic yields be resolved during scale-up?
Answer:
Common issues and solutions:
- Low Coupling Efficiency:
- Switch to DMSO as a solvent to enhance reagent solubility .
- Add DMAP (4-dimethylaminopyridine) to catalyze amide bond formation .
- Byproduct Formation:
- Use scavenger resins (e.g., QuadraSil® AP) to remove unreacted reagents .
- Optimize stoichiometry (1.2:1 ratio of amine to benzoyl chloride).
Advanced Question: What methods are recommended for studying protein-ligand interactions with this compound?
Answer:
- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) on a CM5 chip to measure binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC): Determine thermodynamic parameters (ΔH, ΔS) for interactions .
- Crystallography: Co-crystallize with target proteins (e.g., PDB-deposited kinases) for 3D structural insights .
Advanced Question: How can stability under physiological conditions be assessed?
Answer:
- Hydrolytic Stability:
- Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via HPLC .
- Metabolic Stability:
- Use liver microsomes (human/rat) to calculate half-life (t1/2) and intrinsic clearance .
- Light Sensitivity: Store in amber vials under inert gas (N2/Ar) to prevent photodegradation .
Advanced Question: How to address contradictory data in biological activity reports?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
